Lachnophyllum ester
Description
Historical Context of Lachnophyllum Ester Discovery
The initial isolation of this compound dates back to 1935 by Russian chemists Wiljams, Smirnow, and Goljmov. They extracted this highly unsaturated aliphatic methyl ester from the plant Lachnophyllum gossypinum Bge, a member of the Compositae (now Asteraceae) family. Their degradation experiments led to the identification of its fundamental chemical structure. Further investigations, including the isolation of maleic acid from an alkali decomposition mixture, suggested that the naturally occurring form of the compound has a cis configuration.
Taxonomic Distribution and Biosynthetic Origins of this compound
This compound is predominantly found in the plant kingdom, particularly within the Asteraceae family, where it serves as a chemotaxonomic marker. scispace.com Its presence has been identified in a variety of genera. The compound has also been reported in the fungus Polyporus anthracophilus. nih.gov
Table 1: Taxonomic Distribution of this compound
| Family | Genus | Species |
|---|---|---|
| Asteraceae | Lachnophyllum | L. gossypinum |
| Asteraceae | Baccharis | B. trinervis rsc.org |
| Asteraceae | Conyza | C. bonariensis, C. albida, C. canadensis researchgate.netresearchgate.net |
| Asteraceae | Erigeron | E. acris, E. annuus researchgate.net |
| Asteraceae | Felicia | F. muricata researchgate.net |
The biosynthesis of this compound is rooted in the fatty acid pathway, a common route for polyacetylene production in the Asteraceae family. mdpi.com The process is believed to commence with C18 fatty acids, such as linoleic acid. The initial step involves the conversion of a double bond in the fatty acid into a triple bond, forming crepenynic acid, the first monoacetylenic precursor. mdpi.com Subsequent enzymatic reactions, including those catalyzed by desaturases and acetylenases, introduce further unsaturation in the form of additional triple bonds. mdpi.com These steps lead to the formation of the characteristic conjugated system of double and triple bonds found in this compound.
Structural Diversity and Stereoisomerism of this compound
The core structure of this compound is methyl dec-2-en-4,6-diynoate. However, its spatial arrangement can vary, leading to the existence of stereoisomers. The most well-documented of these are the (Z) (or cis) and (E) (or trans) isomers, which differ in the geometry around the carbon-carbon double bond. rsc.orgscielo.br
The naturally occurring isomer isolated from Lachnophyllum gossypinum is the (Z)-isomer, also referred to as cis-Lachnophyllum ester. scispace.com Both (Z)- and (E)-Lachnophyllum esters have been identified in the essential oil of Baccharis trinervis. rsc.orgscielo.br The two isomers exhibit distinct physical properties, such as their melting points. For instance, the synthetically produced trans-Lachnophyllum ester has a melting point of 18.5-19°C, which is lower than that reported for the naturally occurring cis-isomer (32.6-32.8°C). scispace.com
The structural elucidation and differentiation of these isomers are accomplished through spectroscopic techniques and chemical synthesis. Synthetic routes have been developed to produce both the (Z) and (E) stereoisomers, allowing for more detailed study of their properties and biological activities. researchgate.net
Table 2: Properties of this compound Stereoisomers
| Property | (Z)-Lachnophyllum Ester | (E)-Lachnophyllum Ester |
|---|---|---|
| Systematic Name | methyl (2Z)-dec-2-en-4,6-diynoate researchgate.net | methyl (2E)-dec-2-en-4,6-diynoate nih.gov |
| Synonyms | cis-Lachnophyllum ester researchgate.net | trans-Lachnophyllum ester scispace.com |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol | 176.21 g/mol |
| Appearance | Crystalline solid | Colorless needles scispace.com |
| Melting Point | 32.6-32.8 °C scispace.com | 18.5-19 °C scispace.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-dec-2-en-4,6-diynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-4H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWONXTYZMYZRSU-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#CC#C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191313 | |
| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-06-5, 505-01-1 | |
| Record name | Lachnophyllum ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LACHNOPHYLLUM ESTER, CIS | |
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| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of Lachnophyllum Ester in Biological Systems
Plant Sources and Chemotypes of Lachnophyllum Ester
The primary producers of this compound are plants, with a notable prevalence in the Asteraceae family. This compound is often a characteristic component of the essential oils of these plants.
This compound has been identified in numerous species belonging to the Asteraceae family, one of the largest families of flowering plants. It is considered an important chemotaxonomic marker, as the presence and concentration of this and other polyacetylenes can be characteristic of specific tribes and genera within the family. scielo.brresearchgate.netresearchgate.net
The compound was first isolated from Lachnophyllum gossypinum Bunge. scielo.br Since then, it has been identified in various other genera, including Baccharis, Conyza, and Erigeron. scielo.brscirp.orgnih.gov In Baccharis trinervis, for instance, both (Z)-lachnophyllum and (E)-lachnophyllum esters have been found in the essential oil of its aerial parts. scielo.brscielo.br Similarly, species of the genus Erigeron, such as E. acris and E. annuus, are known to contain significant amounts of this compound, particularly in their roots. nih.gov
Table 1: Presence of this compound in Select Species of the Asteraceae Family
| Genus | Species | Plant Part | Reference |
|---|---|---|---|
| Lachnophyllum | Lachnophyllum gossypinum | Not Specified | scielo.br |
| Baccharis | Baccharis trinervis | Aerial Parts | scielo.brscielo.br |
| Conyza | Conyza bonariensis | Aerial Parts, Roots | scirp.org |
| Erigeron | Erigeron acris | Roots | nih.gov |
| Erigeron | Erigeron annuus | Roots, Aerial Parts | nih.govnih.gov |
The concentration of this compound can exhibit significant variation, not only between different species but also within a single species due to geographical location and the specific plant part analyzed. This variation highlights the existence of different chemotypes.
For example, studies on Conyza bonariensis have revealed distinct chemical profiles based on the region of collection. A chemotype from Sardinia, Italy, was found to contain cis-Lachnophyllum ester as a major component (14.2%) of its essential oil. In contrast, a Tunisian chemotype was dominated by other compounds, with a notable absence of this compound as a primary constituent. scirp.org Further analysis of C. bonariensis from West Africa identified cis-Lachnophyllum ester as the major component (57.97%) in the essential oil of the whole plant. scirp.org
Similarly, the distribution of this compound varies within different organs of the same plant. In Erigeron annuus, the roots are particularly rich in polyacetylenes, with (Z)-lachnophyllum ester constituting a significant portion of the essential oil. nih.govnih.gov The aerial parts of the same plant also contain the ester, but often in different concentrations. nih.gov
Table 2: Variation in this compound Content in Different Plant Species and Locations
| Species | Geographical Location/Plant Part | This compound Content (%) | Isomer | Reference |
|---|---|---|---|---|
| Conyza bonariensis | Sardinia, Italy (Aerial Part) | 14.2 | cis | scirp.org |
| Conyza bonariensis | West Africa (Whole Plant) | 57.97 | cis | scirp.org |
| Erigeron acris | Poland (Roots) | 37.2 | (Z) | nih.gov |
| Erigeron annuus | Poland (Roots) | 27.5 | (Z) | nih.gov |
| Erigeron annuus | Poland (Flowers) | 10.2 | (Z) | nih.gov |
| Erigeron annuus | Poland (Roots) | 34.9 | (Z) | nih.gov |
Occurrence of this compound in Other Organisms
While the presence of polyacetylenes in general has been reported in fungi, the specific isolation of this compound from fungal species is not well-documented in recent scientific literature. nih.govmdpi.com Polyacetylenes are a diverse class of compounds found in various terrestrial and marine organisms. researchgate.net However, detailed studies confirming the natural occurrence of this compound in organisms other than plants, such as fungi, bacteria, or animals, are limited.
Advanced Methodologies for the Isolation and Structural Elucidation of Lachnophyllum Ester
Chromatographic Techniques for Lachnophyllum Ester Enrichment and Purification
The initial step in studying this compound from natural sources, primarily plants of the Asteraceae family, involves its separation from a myriad of other secondary metabolites. Chromatographic methods are indispensable for this purpose, offering the resolution needed to obtain the compound in high purity.
Silica (B1680970) gel column chromatography is a foundational and widely used technique for the fractionation of plant extracts and essential oils to isolate this compound. scielo.brscielo.brresearchgate.net This method separates compounds based on their polarity. In a typical application, an essential oil or a crude plant extract is applied to the top of a column packed with silica gel. scielo.br A solvent or a series of solvents of increasing polarity (a solvent gradient) is then passed through the column. scielo.br
For instance, this compound has been successfully isolated from the essential oil of Baccharis trinervis aerial parts. scielo.brscielo.br An aliquot of the essential oil was subjected to silica gel 60 column chromatography. scielo.br The separation was achieved by eluting with a gradient of hexane (B92381), followed by mixtures of hexane, ethyl acetate, and methanol (B129727). scielo.br The collected fractions were monitored by thin-layer chromatography (TLC), and those containing the target compound were pooled for further analysis. scielo.bruni-giessen.de Similarly, (Z)-Lachnophyllum ester was isolated from the essential oil of Blumea lacera using preparative silica gel chromatography. researchgate.net
Table 1: Example of Silica Gel Chromatography for this compound Isolation
| Parameter | Description | Source(s) |
|---|---|---|
| Stationary Phase | Silica gel 60 (230–240 mesh) | scielo.br |
| Mobile Phase | Gradient elution with hexane, ethyl acetate, and methanol in increasing polarity | scielo.br |
| Source Material | Essential oil from the aerial parts of Baccharis trinervis | scielo.brscielo.br |
| Monitoring | Thin-Layer Chromatography (TLC) | scielo.br |
High-Performance Liquid Chromatography (HPLC) offers superior resolution and efficiency compared to traditional column chromatography, making it a powerful tool for the final purification of this compound. Preparative HPLC, in particular, is employed to isolate the compound in sufficient quantities for structural elucidation and other analyses. scirp.orgscirp.org
Reversed-phase (RP) HPLC is commonly used for the separation of polyacetylenes like this compound. thieme-connect.de In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. For example, research on Conyza bonariensis extracts utilized preparative HPLC to isolate acetylenic compounds. scirp.orgscirp.org While Lachnophyllum lactone was the primary target for isolation in one study, the extract also contained this compound, demonstrating the technique's suitability for separating these closely related structures. scirp.orgscirp.org The separation was achieved on a C18 column using an isocratic mobile phase of methyl tert-butyl ether (MTBE) and hexane. scirp.orgscirp.org In other applications, RP-HPLC with a methanol-water mobile phase has been used to fractionate extracts containing acetylenic compounds from Conyza canadensis. thieme-connect.de
Table 2: HPLC Conditions for the Separation of Acetylenic Compounds Including this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | scirp.orgscirp.org |
| Stationary Phase | C18 column | scirp.orgscirp.org |
| Mobile Phase | Isocratic: Methyl tert-butyl ether (MTBE):Hexane (1:4) | scirp.orgscirp.org |
| Flow Rate | 2.0 mL/min | scirp.orgscirp.org |
| Detector | Diode Array Detector (DAD) and Refractive Index (RI) Detector | scirp.orgscirp.org |
Spectroscopic and Spectrometric Approaches for this compound Characterization
Once isolated, the definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. scirp.orgscirp.orgni.ac.rs One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. scirp.orgscirp.org
In the ¹H NMR spectrum of cis-Lachnophyllum methyl ester, characteristic signals confirm its structure. For example, a triplet at δ 2.36 ppm is indicative of the two H-8 protons, while the methyl group of the ester appears as a singlet at δ 3.77 ppm. scirp.org The coupling constant (J = 11 Hz) between the olefinic protons H-2 and H-3 confirms the cis geometry of the double bond. scirp.org The ¹³C NMR spectrum further supports the structure, with distinct signals for the acetylenic carbons (δ 65-91 ppm), olefinic carbons (δ 122-131 ppm), the ester carbonyl carbon (δ 164.775 ppm), and the methyl ester carbon (δ 51.593 ppm). scirp.org
Two-dimensional (2D) NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy), are crucial for assembling the complete molecular structure. scirp.orgscirp.orgni.ac.rs HMBC, for instance, reveals long-range couplings between protons and carbons, helping to connect different fragments of the molecule. scirp.org These combined NMR techniques enabled the full structural assignment of this compound isolated from Conyza bonariensis. scirp.orgscirp.org
Table 3: ¹H and ¹³C NMR Spectroscopic Data for cis-Lachnophyllum Methyl Ester in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|
| 1 (C=O) | - | 164.775 | scirp.org |
| 2 (=CH) | 6.15 (d, J=1 Hz) | 122.501 | scirp.org |
| 3 (=CH) | 6.19 (d, J=11 Hz) | 130.674 | scirp.org |
| 4 (C≡) | - | 65.185 | scirp.org |
| 5 (≡C) | - | 70.83 | scirp.org |
| 6 (C≡) | - | 86.570 | scirp.org |
| 7 (≡C) | - | 90.70 | scirp.org |
| 8 (-CH₂-) | 2.36 (t, J=7 Hz) | 21.753 | scirp.org |
| 9 (-CH₂-) | 1.59 (m) | 21.569 | scirp.org |
| 10 (-CH₃) | 1.00 (m) | 13.461 | scirp.org |
| OCH₃ | 3.77 (s) | 51.593 | scirp.org |
Spectra were recorded on a 500 MHz spectrometer with TMS as the internal standard. scirp.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation capabilities of GC with the detection power of MS. It is routinely used for the identification and relative quantification of volatile compounds like this compound in essential oils. scielo.brscielo.brmdpi.com The compound is identified by comparing its mass spectrum and retention index with those of authentic standards or reference spectra in databases like NIST. researchgate.netwhitman.edu
In several studies, GC-MS analysis was used to characterize the chemical composition of essential oils from various plants, identifying this compound as a significant component. scielo.brscirp.orgmdpi.com For example, the analysis of Baccharis trinervis essential oil was performed on an Rtx-5MS column with a programmed temperature gradient to ensure the separation of various constituents. scielo.br Furthermore, GC-MS is an effective tool to confirm the purity of an isolated compound. scirp.orgscirp.org The crystals of (Z)-Lachnophyllum ester obtained after recrystallization were demonstrated to be almost pure by GC-MS analysis. scirp.orgscirp.org
Table 4: Typical GC-MS Parameters for this compound Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| GC Column | Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or HP1-MS (60 m x 0.25 mm x 0.25 µm) | scielo.brscirp.org |
| Carrier Gas | Helium | scielo.br |
| Injector Temperature | 250 °C | scielo.br |
| Temperature Program | e.g., 60 °C for 10 min, then ramp 2 °C/min to 300 °C, hold for 20 min | scirp.org |
| Ionization Mode | Electron Impact (EI) | scirp.org |
| Application | Identification, Relative Quantification, Purity Assessment | scielo.brscirp.orgscirp.orgmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile or thermally labile compounds that are not amenable to GC-MS. It is employed for both the qualitative profiling and quantitative analysis of this compound in various plant extracts. scirp.orgscirp.org
The analysis of diethyl ether and hexane extracts from Conyza bonariensis was performed using a reverse-phase LC system coupled to a Time of Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source. scirp.orgscirp.org This setup revealed this compound as a major component of the diethyl ether fraction. scirp.orgscirp.org LC-MS can provide accurate mass measurements, which aids in determining the elemental composition of the detected compounds. scirp.orgscirp.org For absolute quantification, a validated LC-MS method using an authentic standard to create a calibration curve would be necessary. The use of synthetic standards has been noted to confirm the presence of this compound in plant extracts via LC/MS analysis, which is a prerequisite for such quantitative work. researchgate.net
Table 5: LC-MS System for the Analysis of Extracts Containing this compound
| Parameter | Description | Source(s) |
|---|---|---|
| LC System | Agilent 1200 series | scirp.orgscirp.org |
| Column | Kinetex EVO C18 (150 × 2.1 mm, 5 µm) | scirp.orgscirp.org |
| Mobile Phase | Gradient: Solvent A: 0.1% formic acid in water; Solvent B: Methanol | scirp.orgscirp.org |
| Flow Rate | 0.3 mL/min | scirp.orgscirp.org |
| MS System | Agilent 6520 Time of Flight (TOF) | scirp.orgscirp.org |
| Ionization Source | Electrospray Ionization (ESI) in positive and negative modes | scirp.orgscirp.org |
| Application | Profiling of extracts, Identification based on accurate mass | scirp.orgscirp.org |
Chemical Synthesis and Analog Development of Lachnophyllum Ester
Semisynthetic and Total Synthetic Pathways to Lachnophyllum Ester and Derivatives
The synthesis of this compound and its derivatives has been achieved through the application of established organic reactions, aiming to provide access to larger quantities for research and to explore structural modifications.
Cadiot-Chodkiewicz Coupling in this compound Synthesis
The Cadiot-Chodkiewicz coupling, a copper(I)-catalyzed reaction between a terminal alkyne and a haloalkyne, has been successfully employed for the synthesis of Lachnophyllum methyl esters. This method allows for the construction of the characteristic diacetylene motif found in the molecule. For instance, the synthesis of (2Z)-Lachnophyllum methyl ester (Z-1a) was reported to yield 38% using 1-bromopent-1-yne (B3034234) and methyl (Z)-pent-2-en-4-ynoate (Z-2) via this coupling. The corresponding (2E)-isomer (E-1a) was obtained in 25% yield. This route is effective for generating both stereoisomers of Lachnophyllum esters. rsc.orgresearchgate.netrsc.org
Sonogashira Coupling in this compound Synthesis
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides, offers a more convergent and efficient pathway for this compound synthesis. In one reported method, the coupling of hepta-1,3-diyne with methyl (Z)-3-iodoacrylate (Z-3) yielded (2Z)-Lachnophyllum methyl ester (Z-1a) in 70% yield. This approach is considered advantageous over the Cadiot-Chodkiewicz coupling for producing both Z and E isomers of the ester. rsc.orgrsc.org
Bimetallic Cascade Cross-Coupling Cyclization for this compound Analogs
While primarily detailed for the synthesis of Lachnophyllum lactone analogs, the Pd-Cu bimetallic cascade cross-coupling cyclization strategy represents a powerful tool for constructing complex acetylenic frameworks. This methodology can be adapted for the synthesis of this compound analogs by incorporating varied alkyne and alkene coupling partners, enabling the exploration of diverse molecular structures. acs.orgresearchgate.net
Exploration of Non-Natural Analogs and Stereoisomers of this compound
Significant efforts have been directed towards synthesizing non-natural analogs and stereoisomers of this compound to elucidate structure-activity relationships (SAR). By modifying the alkyne component in cross-coupling reactions, various analogs can be generated. For example, replacing a triple bond with an aromatic ring has been explored in related polyacetylenic lipids, indicating potential avenues for this compound analog synthesis. rsc.orgrsc.orgresearchgate.net
The synthesis of both the Z and E stereoisomers of Lachnophyllum methyl ester is well-documented, facilitating comparative studies on their biological effects. rsc.orgresearchgate.netrsc.orgresearchgate.net Research suggests that stereochemistry plays a vital role, with Z-isomers often demonstrating higher bioactivity in certain contexts compared to their E-counterparts. Furthermore, variations in alkyl chain length have been investigated; for instance, longer lipophilic chains in related lactone analogs have been linked to enhanced antimycobacterial activity. Conversely, the natural (2Z)-Lachnophyllum methyl ester has shown the highest potency in nematicidal assays, implying that minimal deviation from the natural structure can be optimal for specific activities.
Optimization of Synthetic Yields and Application of Green Chemistry Principles in this compound Synthesis
Optimization of synthetic routes for this compound has focused on improving yields and reducing the environmental impact of the production process. Earlier methods for isolating the compound from natural sources were noted for being solvent-intensive and utilizing toxic solvents, leading to low yields. rsc.org Consequently, research has prioritized the development of more efficient and environmentally friendly synthetic strategies.
The Sonogashira coupling route has been identified as more convergent and efficient for this compound synthesis compared to the Cadiot-Chodkiewicz coupling. rsc.orgrsc.org For example, the synthesis of a long-chain analog (Z-1b) achieved an 82% yield via Sonogashira coupling, significantly higher than the 40% yield obtained through the Cadiot-Chodkiewicz coupling. rsc.org The development of scalable synthetic methodologies, including gram-scale production for related lactone compounds, signifies progress towards more efficient manufacturing. acs.org While specific green chemistry applications for this compound are still evolving, the broader field of organic synthesis is increasingly adopting milder reaction conditions, reduced solvent usage, and atom-economical processes. researchgate.netwikipedia.orglibretexts.orgslideshare.net
Table 1: Comparison of Synthetic Routes for Lachnophyllum Methyl Esters
| Compound/Isomer | Synthetic Route | Key Reaction | Yield (%) | Reference |
| (2Z)-Lachnophyllum methyl ester (Z-1a) | Cadiot-Chodkiewicz Coupling | Coupling of 1-bromopent-1-yne with methyl (Z)-pent-2-en-4-ynoate (Z-2) | 38 | rsc.orgresearchgate.netrsc.org |
| (2E)-Lachnophyllum methyl ester (E-1a) | Cadiot-Chodkiewicz Coupling | Coupling of 1-bromopent-1-yne with methyl (E)-pent-2-en-4-ynoate (E-2) | 25 | rsc.orgresearchgate.netrsc.org |
| (2Z)-Lachnophyllum methyl ester (Z-1a) | Sonogashira Coupling | Coupling of hepta-1,3-diyne with methyl (Z)-3-iodoacrylate (Z-3) | 70 | rsc.orgrsc.org |
| Long-chain analog (Z-1b) | Cadiot-Chodkiewicz Coupling | Coupling of 1-bromododec-1-yne with corresponding diyne | 40 | rsc.org |
| Long-chain analog (Z-1b) | Sonogashira Coupling | Coupling of tetradeca-1,3-diyne with corresponding iodoalkene | 82 | rsc.org |
Mechanistic Investigations of Lachnophyllum Ester Bioactivity
Antifungal Mechanisms of Action of Lachnophyllum Ester
The antifungal properties of this compound have been primarily attributed to its physicochemical characteristics, particularly its low polarity. This feature is believed to facilitate its interaction with and disruption of fungal cell membranes. The proposed mechanism suggests that the long hydrocarbon aliphatic chain of the ester allows it to penetrate the phospholipid bilayer of fungal cells. nih.govresearchgate.net This infiltration increases the permeability of the cell membrane, leading to a loss of cellular integrity. nih.govresearchgate.net
This disruption of the membrane affects critical cellular processes, including energy production and the mitochondrial respiratory chain. nih.govresearchgate.net By compromising these functions, this compound exerts both fungistatic (inhibiting growth) and fungicidal (killing fungi) effects. researchgate.net Research has demonstrated this activity against dermatophyte fungi such as Trichophyton rubrum and Microsporum canis. scielo.brscielo.br
Furthermore, studies have revealed a synergistic interaction between this compound and conventional antifungal drugs like ketoconazole (B1673606). nih.govresearchgate.netscielo.br When used in combination, this compound can reduce the minimum inhibitory concentration (MIC) required for ketoconazole to be effective, suggesting it may enhance the drug's ability to reach its target within the fungal cell by increasing membrane permeability. nih.govresearchgate.netscielo.br
Table 1: In Vitro Antifungal Activity of this compound This table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various dermatophyte strains.
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Trichophyton rubrum LABMIC 0101 | 0.625 | 1.25 |
| Trichophyton rubrum LABMIC 0102 | 1.25 | 2.5 |
| Trichophyton rubrum LABMIC 0105 | 2.5 | 5.0 |
| Microsporum canis LABMIC 0201 | 2.5 | 5.0 |
| Microsporum canis LABMIC 0202 | 1.25 | 2.5 |
Antioxidant Pathways Influenced by this compound
This compound has demonstrated notable antioxidant capabilities. Its activity has been evaluated using the β-carotene/linoleic acid bleaching system, a method that assesses a compound's ability to inhibit lipid peroxidation. scielo.brscielo.br In this assay, linoleic acid produces free radicals upon oxidation, which then bleach the yellow color of β-carotene. The presence of an antioxidant slows this bleaching process.
Research has shown that this compound can effectively inhibit the oxidation of linoleic acid, thereby protecting β-carotene from discoloration. scielo.brscielo.br Studies have quantified this effect, showing an inhibition rate of 71.43% ± 0.01%. scielo.brscielo.br This activity is significant when compared to standards like butylated hydroxytoluene (BHT) and ascorbic acid. scielo.br The antioxidant mechanism is linked to the ester's ability to neutralize free radicals, thus preventing oxidative damage to cellular components.
Antitumor and Cytotoxic Mechanisms of this compound at the Cellular Level
While direct studies on the antitumor mechanisms of this compound are limited, research on the broader class of polyacetylene compounds provides significant insights into its potential modes of action. Polyacetylenes are known to possess cytotoxic properties against various cancer cell lines. nih.govresearchgate.net The primary mechanisms implicated in their anticancer activity include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.govresearchgate.netresearchgate.netpreprints.org
Polyacetylenes can trigger apoptosis through multiple cellular pathways. Some studies suggest they can modulate the expression of genes involved in stress response and death receptors, leading to the activation of the caspase cascade, a key component of the apoptotic process. preprints.orgresearchgate.net For instance, the polyacetylene capillin (B1212586) has been shown to induce DNA fragmentation and cell death in human tumor cell lines. researchgate.net
Furthermore, these compounds can interfere with cell cycle progression, causing arrest at different phases, such as G0/G1 or S+G2/M, which prevents cancer cells from proliferating. researchgate.netpreprints.org Polyacetylenes have also been found to influence major signaling pathways that are often dysregulated in cancer, including the NF-κB and Wnt/β-catenin pathways, which are crucial for tumor cell migration and invasion. nih.govresearchgate.netnih.gov The cytotoxic effects appear to be more potent against cancer cells compared to non-tumor cells, suggesting a degree of selectivity. nih.gov
Insecticidal and Nematicidal Modalities of this compound
This compound and related polyacetylenes have been identified as potent natural pesticides. Essential oils rich in lachnophyllum esters have demonstrated significant nematicidal activity against root-knot nematodes like Meloidotogyne incognita. While the precise molecular mechanism of this compound is not fully elucidated, the activity of polyacetylenes against such pests is generally attributed to their neurotoxic effects.
The proposed modality for many phytochemical nematicides involves the inhibition of crucial enzymes in the nervous system, such as acetylcholinesterase, which leads to paralysis and death of the nematode. mdpi.com Another potential mechanism is the disruption of plasma membrane permeability and mitochondrial function, leading to a breakdown of the nematode's intracellular redox balance and triggering apoptosis-related signaling pathways. mdpi.com
In addition to nematicidal effects, extracts containing lachnophyllum esters have shown insecticidal properties, for instance, against the cowpea weevil Callosobruchus maculatus. The high lipophilicity of polyacetylenes likely facilitates their penetration of the insect's cuticle. The insecticidal action of polyacetylene alkamides is thought to involve neurotoxicity, although other mechanisms, such as acting as antifeedants, may also contribute. semanticscholar.orgresearchgate.net
Antileishmanial and Antimycobacterial Efficacy and Mechanistic Insights of this compound
Recent research has highlighted the potential of this compound and its analogs against significant human pathogens. Specifically, (2Z)-Lachnophyllum methyl ester has been identified as having strong antileishmanial potency against Leishmania infantum. Furthermore, related polyacetylene compounds have demonstrated antimycobacterial activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria like Mycobacterium fortuitum and Mycobacterium aurum. frontiersin.orgnih.gov
The mechanism of action for the antileishmanial activity of polyacetylenes is not yet fully defined but may align with other antiprotozoal agents that disrupt key parasite-specific metabolic pathways. Potential targets include the inhibition of enzymes crucial for redox balance, such as trypanothione (B104310) reductase, or interference with the parasite's mitochondrial function and energy metabolism. nih.gov
For their antimycobacterial effects, polyacetylenes are thought to act by disrupting the unique and complex cell wall of mycobacteria, which is rich in mycolic acids. nih.gov This disruption would compromise the bacterium's structural integrity and viability. The high lipophilicity of these compounds may facilitate their passage through this lipid-rich barrier. The conjugated π-electron system of the polyacetylene structure is believed to be important for this bioactivity. frontiersin.org
Allelopathic and Phytotoxic Effects of this compound on Plant Growth and Development
Allelopathy refers to the chemical inhibition of one plant by another, and compounds like this compound play a role in this ecological interaction. Essential oils containing high concentrations of cis-lachnophyllum ester have been shown to possess allelopathic potential. These natural herbicides can affect critical biological processes in neighboring plants, including the inhibition of seed germination and the reduction of seedling growth. nih.gov
While specific mechanistic studies on this compound are sparse, research on the closely related (4Z)-lachnophyllum lactone reveals significant phytotoxic activity. This activity manifests as abnormal seedling growth and a reduction in length. The phytotoxic mechanism of such compounds is often linked to the induction of oxidative stress in the target plant. This can involve the accumulation of reactive oxygen species (ROS) in root tips and a significant decrease in chlorophyll (B73375) content in the leaves, which impairs photosynthesis and ultimately hinders plant development. mdpi.com
Antibacterial Activity and Related Cellular Interactions of this compound
Despite the broad spectrum of antimicrobial activity demonstrated by this compound against fungi and certain protozoa, there is currently a lack of specific research findings on its antibacterial efficacy and mechanisms in the reviewed scientific literature. While many natural polyacetylenes exhibit antibacterial properties, often against Gram-positive bacteria, dedicated studies to evaluate this compound against common bacterial pathogens have not been reported. frontiersin.org General mechanisms for other plant-derived compounds often involve the disruption of the bacterial cell membrane, leading to the leakage of cytoplasmic contents and cell death. mdpi.com However, without specific experimental data, the activity and cellular interactions of this compound with bacteria remain an open area for future investigation.
Structure Activity Relationship Sar Studies of Lachnophyllum Ester and Its Analogs
Impact of Stereoisomerism on Lachnophyllum Ester Bioactivity Profiles
Stereoisomerism, particularly the geometry around the C2-C3 double bond, plays a significant role in the bioactivity of this compound. Both (2Z)-Lachnophyllum methyl ester and (2E)-Lachnophyllum methyl ester are found in nature and exhibit distinct activity levels depending on the biological target.
In studies assessing nematicidal activity against the pine wood nematode, both the Z and E isomers displayed potency. rsc.org The natural (2E)-Lachnophyllum methyl ester was slightly more effective than the (2Z) isomer, though both were less potent than Lachnophyllum lactone. rsc.org
However, the impact of stereochemistry is more pronounced in its antileishmanial activity. The (2Z)-Lachnophyllum methyl ester is nearly six times more potent against Leishmania infantum amastigotes than its (2E) counterpart, indicating that the Z-configuration is highly favorable for this specific activity. rsc.org This highlights a key SAR finding: the spatial arrangement of the ester group relative to the polyacetylene chain is a critical determinant of its interaction with biological targets.
Table 1: Effect of Stereoisomerism on Bioactivity
| Compound | Nematicidal Activity (IC₅₀ in mg L⁻¹) | Antileishmanial Activity (EC₅₀ in µM) |
|---|---|---|
| (2Z)-Lachnophyllum methyl ester | 78.6 | 22.4 |
| (2E)-Lachnophyllum methyl ester | 60.5 | 132.6 |
Influence of Alkyl Chain Length and Specific Functional Groups on this compound Activity
Modifications to the alkyl chain and the introduction or alteration of functional groups within the this compound scaffold have provided deep insights into its SAR.
Alkyl Chain Length: The length of the terminal alkyl chain has a variable impact depending on the bioactivity being measured. For antimycobacterial activity, a longer alkyl chain is beneficial. researchgate.netnih.gov Analogs of this compound with extended lipophilic chains showed improved activity against Mycobacterium tuberculosis, whereas the natural compound with its shorter chain displayed no significant activity. rsc.org Conversely, for antileishmanial activity, lengthening the alkyl chain proved detrimental, resulting in a threefold decrease in potency compared to the natural (2Z)-Lachnophyllum methyl ester. rsc.org
Functional Group Modifications:
Unsaturation: The presence of conjugated triple bonds is crucial for nematicidal activity. Saturated analogs of this compound were found to be two to six times less effective against nematodes. rsc.orgrsc.org This suggests that the rigidity and electronic properties conferred by the conjugated diacetylene system are important for this biological function, possibly by enhancing the electrophilicity of the molecule. rsc.org
Aromatic Substitution: Replacing one of the triple bonds with a bioisosteric aromatic ring had a mixed effect. While this modification led to a comparable, albeit reduced, antileishmanial activity, it completely abolished nematicidal activity. The aromatic analog showed no significant effect on nematodes, indicating that the linear, rigid structure of the conjugated acetylenic bonds is essential for potent nematicidal action. rsc.org
Table 2: Influence of Structural Modifications on Bioactivity of (2Z)-Lachnophyllum Ester Analogs
| Compound/Analog | Modification | Nematicidal Activity (IC₅₀ in mg L⁻¹) | Antileishmanial Activity (EC₅₀ in µM) | Antimycobacterial Activity (MIC in µM) |
|---|---|---|---|---|
| (2Z)-Lachnophyllum methyl ester (Natural) | - | 78.6 | 22.4 | >10 |
| Longer Alkyl Chain Analog | Lengthened alkyl chain | N/A | 61.2 | >10 |
| Saturated Analog | Saturation of one acetylenic bond | 151.9 | 77.8 | >10 |
| Aromatic Analog | Replacement of a triple bond with a benzene ring | >200 | 56.1 | N/A |
Comparative Analysis of this compound and Lachnophyllum Lactone Activities and Structure-Activity Correlations
Comparing the bioactivities of this compound and its corresponding cyclic form, Lachnophyllum lactone, reveals critical SAR correlations.
Nematicidal Activity: (4Z)-Lachnophyllum lactone is consistently the most potent nematicidal agent among the related natural products. rsc.orgrsc.org Its IC₅₀ value is significantly lower than that of both the (2Z) and (2E) isomers of the methyl ester, indicating that the lactone moiety enhances this specific activity. rsc.org The greater electrophilicity of the lactone compared to the ester is thought to contribute to its superior potency. rsc.org
Antileishmanial Activity: Both (2Z)-Lachnophyllum methyl ester and (4Z)-Lachnophyllum lactone exhibit strong antileishmanial properties and are the most active among their respective analogs. researchgate.netnih.gov However, the lactone is significantly more potent, with an EC₅₀ value approximately eight times lower than that of the Z-ester. rsc.org Furthermore, synthetic lactone analogs generally show higher potency (lower EC₅₀ values) than their corresponding ester counterparts. rsc.org
Antimycobacterial Activity: For antimycobacterial effects, structural modifications are key, as the natural ester and lactone are largely inactive. A lactone analog featuring a C10 lipophilic chain was identified as the most potent antimycobacterial compound in the series. researchgate.netnih.gov This again underscores the importance of a longer alkyl chain for this particular activity, combined with the lactone functional group. researchgate.net
Structure-Activity Correlations: A clear SAR trend emerges from these comparisons. The lactone ring is generally associated with higher potency across nematicidal, antileishmanial, and modified antimycobacterial activities compared to the acyclic ester. researchgate.net The conjugated diacetylene system is vital for nematicidal action but can be substituted with an aromatic ring in the ester with only a partial loss of antileishmanial activity. rsc.org A notable trade-off exists, as the potent lactones also exhibit higher cytotoxicity toward mammalian cells, resulting in a lower selectivity index. In contrast, the (2Z)-Lachnophyllum methyl ester and its analogs are considered more innocuous, suggesting a more promising profile for potential applications where host toxicity is a concern. researchgate.netrsc.org
Table 3: Comparative Bioactivity of Natural this compound and Lactone
| Compound | Nematicidal Activity (IC₅₀ in mg L⁻¹) | Antileishmanial Activity (EC₅₀ in µM) |
|---|---|---|
| (2Z)-Lachnophyllum methyl ester | 78.6 | 22.4 |
| (2E)-Lachnophyllum methyl ester | 60.5 | 132.6 |
| (4Z)-Lachnophyllum lactone | 18.9 | 2.8 |
Ecological and Chemoecological Roles of Lachnophyllum Ester
Lachnophyllum Ester as a Chemotaxonomic Marker in Plant Classification
This compound, chemically identified as methyl (Z)-dec-2-en-4,6-diynoate, serves as a valuable chemotaxonomic marker, particularly within the Asteraceae family. scielo.br The presence and structural characteristics of polyacetylenes like this compound are often distinctive to specific tribes or genera within this large plant family. scielo.br
First isolated from Lachnophyllum gossypinum Bunge in 1935, this poly-unsaturated aliphatic methyl ester is found in the essential oils of numerous Asteraceae species and is useful in systematic studies. scielo.br Its distribution has been noted in various species, including those from the genera Conyza, Erigeron, and Baccharis. scielo.brsci-hub.se For instance, both (Z)- and (E)-lachnophyllum esters have been identified in Baccharis trinervis. scielo.br Similarly, cis-lachnophyllum ester is a major component in the essential oil of Conyza albida and has been identified in Erigeron annuus. researchgate.nettandfonline.com The presence of this compound and related acetylenic compounds like matricaria esters can help delineate relationships between these and other related genera within the Astereae tribe. tandfonline.com
The utility of this compound as a chemotaxonomic marker is enhanced by its co-occurrence with other related compounds. For example, in Baccharis palustris, C9-polyacetylenes like baccharisdyine are found alongside the C10-polyacetylene cis-lachnophyllum acid methyl ester. scielo.br In Conyza bonariensis, this compound is found with lachnophyllum lactone and matricaria esters. scirp.orgscirp.org This unique chemical fingerprint aids in the accurate classification and differentiation of plant species.
Table 1: Presence of this compound in Various Plant Species
| Plant Species | Family | Compound Form | Reference |
| Lachnophyllum gossypinum | Asteraceae | This compound | scielo.br |
| Baccharis trinervis | Asteraceae | (Z)- and (E)-lachnophyllum esters | scielo.br |
| Conyza bonariensis | Asteraceae | (Z)-Lachnophyllum ester, Lachnophyllum lactone | scirp.org |
| Conyza albida | Asteraceae | cis-Lachnophyllum ester | tandfonline.comtandfonline.com |
| Erigeron annuus | Asteraceae | cis-Lachnophyllum ester | researchgate.net |
| Baccharis palustris | Asteraceae | cis-Lachnophyllum acid methyl ester | scielo.br |
| Blumea lacera | Asteraceae | (Z)-Lachnophyllum ester | scirp.org |
Interplant Chemical Communication and Competition Mediated by this compound
This compound is implicated in allelopathy, a form of interplant communication where one plant releases chemicals that influence the growth and development of neighboring plants. scielo.brtandfonline.com Allelopathy is a crucial mechanism in natural plant communities, contributing to plant defense and competition. tandfonline.com
Research has demonstrated the allelopathic potential of essential oils containing this compound. tandfonline.comtandfonline.com For instance, the essential oil of Conyza albida, with cis-lachnophyllum ester as its main component (30.0%), has shown allelopathic effects. tandfonline.comtandfonline.com Studies on Solidago altissima and Erigeron species suggest that their dominance in early stages of secondary succession may be due to the production of acetylenic compounds, including this compound, which strongly inhibit the growth of other plant species. researchgate.net These compounds were found to be inhibitory to the seed germination of Ambrosia artemisiifolia and the seedling growth of rice at concentrations of 5 ppm or higher. researchgate.net
Related polyacetylenic lactones, such as (4Z)-lachnophyllum lactone and (4Z,8Z)-matricaria lactone, isolated from Conyza canadensis, have also demonstrated significant phytotoxic activity. acs.org These lactones inhibited the growth of both monocot (Agrostis stolonifera) and dicot (Lactuca sativa) species. acs.org Specifically, (4Z)-lachnophyllum lactone was found to be a potent growth inhibitor of Lemna paucicostata. acs.org Furthermore, (4Z)-lachnophyllum lactone has shown inhibitory activity against parasitic weeds like Cuscuta campestris, Orobanche minor, and Phelipanche ramosa. acs.org This body of evidence highlights the role of this compound and its analogs in mediating competitive interactions between plants.
Role of this compound in Plant Defense Mechanisms Against Herbivory and Pathogens
This compound is a key component of the plant's defense arsenal, exhibiting a broad spectrum of activity against various herbivores and pathogens. scielo.brsci-hub.se
Insecticidal Activity: (Z)-Lachnophyllum ester has demonstrated notable insecticidal properties. scite.aimdpi.com Research on cis-lachnophyllum ester isolated from Erigeron annuus showed significant insecticidal activity against the mustard aphid, Lipaphis erysimi. researchgate.netutm.my The compound displayed LC50 values of 0.85 and 4.70 mg/mL and LT50 values of 13.25 and 26.2 hours, which were comparable to the synthetic pesticide monocrotophos. researchgate.netutm.my Essential oils from Conyza bonariensis, rich in this compound, have also been effective against the cowpea weevil, Callosobruchus maculatus. scite.airesearchgate.net
Nematicidal Activity: The compound is also a potent nematicide. scielo.brscite.ai Cis-Lachnophyllum methyl ester has shown high mortality rates against the root-knot nematode Meloidogyne incognita, with an estimated EC50/72h of 78.61 mg/L. scirp.orgresearchgate.net This activity is attributed to the conjugated triple and double bonds in its chemical structure. scirp.orgresearchgate.net Studies have confirmed the nematicidal properties of both lachnophyllum and matricaria esters. scielo.brscirp.org
Antifungal and Antimicrobial Activity: this compound possesses significant antifungal and antibacterial properties. scielo.brmdpi.comrjpponline.org It has been shown to be effective against dermatophyte fungi such as Trichophyton rubrum and Microsporum canis. scielo.brscielo.brmendeley.com In one study, the minimum inhibitory concentration (MIC) against a T. rubrum strain was 0.625 mg/mL. scielo.brscielo.br The compound exhibits both fungistatic and fungicidal activities. scielo.brscielo.br Furthermore, essential oils from Erigeron species containing lachnophyllum and matricaria esters have demonstrated significant inhibition of mycelial growth in various plant pathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. sci-hub.se
In terms of antibacterial action, essential oils from Erigeron species containing (Z)-lachnophyllum ester have shown activity against bacteria like Bacillus subtilis and Streptomyces candidus. niscpr.res.in
Table 2: Defensive Bioactivities of this compound
| Activity | Target Organism | Research Finding | Reference |
| Insecticidal | Lipaphis erysimi (Mustard aphid) | Significant mortality with LC50 values of 0.85 and 4.70 mg/mL. | researchgate.netutm.my |
| Nematicidal | Meloidogyne incognita (Root-knot nematode) | High mortality with an EC50/72h of 78.61 mg/L. | scirp.orgresearchgate.net |
| Antifungal | Trichophyton rubrum | MIC of 0.625 mg/mL. | scielo.brscielo.br |
| Antifungal | Microsporum canis | Fungistatic and fungicidal activity. | scielo.brscielo.br |
| Antibacterial | Bacillus subtilis | Inhibitory activity observed. | niscpr.res.in |
| Antibacterial | Streptomyces candidus | Inhibitory activity with a MIC of 5 µL/mL for the pure ester. | niscpr.res.in |
Q & A
Q. What analytical techniques are most reliable for identifying and characterizing Lachnophyllum ester in plant extracts?
this compound is identified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, GC-MS with a Kinetex EVO C18 column (solvent gradient: 10–100% methanol) is used for retention time and Kovats index validation . NMR (1H and 13C, including 2D HSQC and HMBC) confirms structural features like the cis-alkene configuration and ester methyl group (δH 3.80 ppm, δC 51.6 ppm) . LC-MS with electrospray ionization further validates its presence in extracts .
Q. How is this compound extracted and purified from plant sources like Conyza bonariensis?
Accelerated solvent extraction (ASE) with hexane or ethyl acetate is commonly used. Crystallization from hexane yields purified (Z)-Lachnophyllum ester, confirmed via GC-MS and NMR . Silica gel column chromatography is also effective for isolation, as demonstrated in Baccharis trinervis studies, with fractions analyzed using β-carotene/linoleic acid assays for antioxidant activity .
Q. What preliminary biological activities have been reported for this compound?
Key activities include:
- Antifungal : MIC values of 0.625 mg/mL against Trichophyton rubrum via broth microdilution (CLSI M38-A guidelines) .
- Antioxidant : 71.43% inhibition of linoleic acid oxidation in β-carotene assays, though less potent than BHT (96.43%) .
- Nematicidal : High activity in synthetic analogs, with natural compounds showing superior efficacy .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, lactonization) impact the bioactivity of this compound analogs?
Structure-activity relationship (SAR) studies reveal:
- Antimycobacterial activity : A C10 lipophilic chain in lactone analogs enhances potency against Mycobacterium tuberculosis H37Rv .
- Antileishmanial activity : Natural lactones (e.g., (4Z)-Lachnophyllum lactone) outperform synthetic analogs, suggesting cis-configuration and ester/lactone functional groups are critical .
- Nematocidal activity : The natural (2Z)-Lachnophyllum methyl ester remains most active, indicating minimal structural deviation is optimal .
Q. What experimental designs are recommended for evaluating synergistic effects between this compound and conventional antifungals?
Use the checkerboard microdilution assay to calculate fractional inhibitory concentration indices (FICI):
- Synergy is defined as FICI ≤ 0.5 (e.g., this compound + ketoconazole against T. rubrum reduces MIC values by 50–70%) .
- Statistical validation via ANOVA with Tukey’s post hoc test (p < 0.05) ensures reproducibility .
Q. How can researchers address cytotoxicity concerns while maintaining bioactivity in this compound derivatives?
- Selectivity index (SI) : Compare IC50 values for mammalian cells (e.g., HepG2) versus pathogens. Natural (2Z)-Lachnophyllum methyl ester shows moderate SI (>5), whereas lactones require optimization due to higher cytotoxicity .
- Lipophilicity modulation : Shortening alkyl chains reduces membrane disruption in mammalian cells while retaining antifungal permeability .
Q. What methodologies confirm the allelopathic effects of this compound on seed germination and plant growth?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
